Methyl 2-methylnicotinate
Overview
Description
Methyl 2-methylnicotinate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Methylation
Methyl 2-methylnicotinate is a significant product in the reaction of nicotine with certain chemical agents. For example, it is a major product in the reaction of nicotine with methyllithium and methyl radical. Additionally, when nicotine N-oxide reacts with methylmagnesium bromide, both 2- and 6-methylnicotinate are produced (Secor, Chavdarian, & Seeman, 1981).
Pharmacodynamics in Psychiatric Disorders
This compound has been observed to have varying vasodilatory responses in different psychiatric conditions. For instance, the normal vasodilatory response to topically applied this compound is significantly reduced in patients with schizophrenia, which might be related to aberrant phospholipid metabolism (Ross et al., 2004).
Skin Inflammation and Anti-Inflammatory Study
This compound has been used in human models to study the anti-inflammatory effects of topical formulations. Its application on human skin has been shown to evoke a temporary, localized inflammation, which is useful for studying skin responses and the effectiveness of anti-inflammatory treatments (Monteiro Rodrigues, Andrade, & Rocha, 2021).
Stability in Aqueous Solution
The stability of this compound in aqueous solutions, which is essential for its use in various applications, has been studied. Its degradation in such solutions predominantly results in the formation of nicotinic acid, indicating good chemical and biological stability in solution, which facilitates its use in clinical and research settings (Ross & Katzman, 2008).
Pest Management
This compound, or its derivatives, have been investigated for pest management, particularly in managing thrips. This compound has been shown to attract several thrips species, indicating its potential as a non-pheromone semiochemical tool in pest control (Teulon et al., 2017).
Mechanism of Action
Target of Action
Methyl 2-methylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . It primarily targets the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The compound acts as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation . The action of this compound as a rubefacient is thought to involve this peripheral vasodilation . It is also believed to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Pharmacokinetics
Given its use as a topical agent, it can be inferred that the compound is absorbed through the skin at the site of application, where it exerts its vasodilatory effects .
Result of Action
The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, where it induces vasodilation and enhances local blood flow, thereby alleviating discomfort .
Safety and Hazards
Future Directions
Methyl 2-Methylnicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . Its action as a rubefacient is thought to involve peripheral vasodilation . For veterinary purposes, it is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Biochemical Analysis
Biochemical Properties
Methyl 2-methylnicotinate interacts with various biomolecules in the body. It undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .
Cellular Effects
This compound has a significant impact on cellular processes. Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Molecular Mechanism
The molecular mechanism of this compound involves peripheral vasodilation . While the exact mechanism of action is not clear, it is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Temporal Effects in Laboratory Settings
This compound exhibits excellent chemical and biological stability in solution . The major degradation product of this compound was nicotinic acid, which formed at an approximate rate of 0.5% of the starting this compound concentration per annum .
Metabolic Pathways
This compound is involved in the metabolic pathway of niacin . It undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .
Transport and Distribution
Given its role as a peripheral vasodilator, it is likely that it is distributed to areas where it can interact with blood vessels .
Subcellular Localization
Given its role as a peripheral vasodilator, it is likely that it is localized to areas where it can interact with blood vessels .
Properties
IUPAC Name |
methyl 2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWBYHFWALOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426734 | |
Record name | Methyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65719-09-7 | |
Record name | Methyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65719-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.